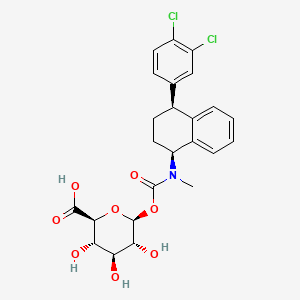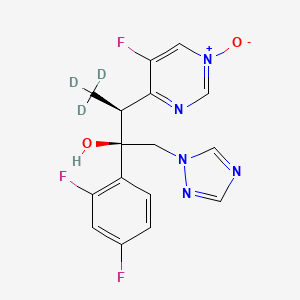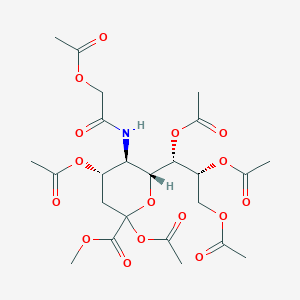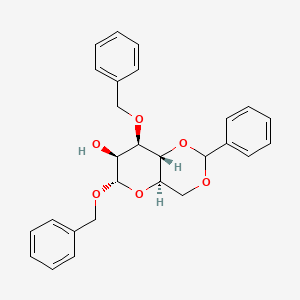
N2-甲基-2'-脱氧鸟苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Methyl-2’-deoxyguanosine is a methylated nucleoside base, primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose, with a methyl group attached to the N2 position of guanine .
科学研究应用
N2-Methyl-2’-deoxyguanosine is extensively used in scientific research, particularly in the study of DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of alkylation damage on DNA and the subsequent repair processes . Its applications span across:
Chemistry: Used in structural studies of nucleosides and nucleotides.
Biology: Investigates DNA replication fidelity and mutagenesis.
Medicine: Explores the role of DNA damage in carcinogenesis and the development of therapeutic agents.
Industry: Utilized in the synthesis of modified oligonucleotides for research and diagnostic purposes.
作用机制
Target of Action
N2-Methyl-2’-deoxyguanosine (N2-Me-dG, m2 dG) is a methylated nucleoside base . It primarily targets guanine bases in DNA . These bases are susceptible to N-alkylation by various carcinogens, leading to miscoding and mutagenicity .
Mode of Action
The compound interacts with its targets through a process known as alkylation . This process involves the transfer of an alkyl group from the compound to the guanine bases in DNA . The alkyl group can range in size from methyl to anthracenylmethyl .
Biochemical Pathways
The alkylation of guanine bases by N2-Methyl-2’-deoxyguanosine affects the fidelity of DNA replication . This can lead to miscoding and mutagenicity, disrupting normal cellular processes . The compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .
Result of Action
The primary result of N2-Methyl-2’-deoxyguanosine’s action is DNA damage due to miscoding and mutagenicity . This can lead to various cellular effects, including disruptions in DNA replication and potential cell death .
Action Environment
The action, efficacy, and stability of N2-Methyl-2’-deoxyguanosine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, and the temperature.
准备方法
Synthetic Routes and Reaction Conditions: N2-Methyl-2’-deoxyguanosine can be synthesized through the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . The reaction typically involves the use of methylating agents such as methyl methanesulfonate or dimethylsulfate, which react with the N2 position of guanine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, involving the use of methylating agents under controlled conditions to ensure high purity and yield .
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can participate in substitution reactions, particularly involving the methyl group at the N2 position.
Common Reagents and Conditions:
Methylating Agents: Methyl methanesulfonate, dimethylsulfate.
Reaction Conditions: Typically conducted under controlled temperatures and pH to ensure specificity and yield.
Major Products:
相似化合物的比较
- N2-Ethyl-2’-deoxyguanosine
- N6-Methyl-2’-deoxyadenosine
- 5-Methylcytidine
- 7-Methylguanosine
Uniqueness: N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the N2 position of guanine, which significantly impacts DNA structure and function. This specificity makes it a valuable tool for studying the effects of alkylation damage and the efficiency of DNA repair mechanisms .
属性
CAS 编号 |
19916-77-9 |
|---|---|
分子式 |
C11H15N5O4 |
分子量 |
281.27 |
产品来源 |
United States |
Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?
A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



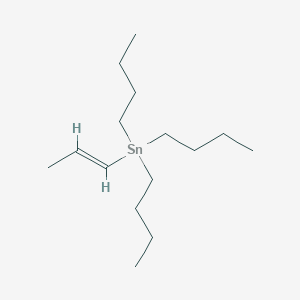
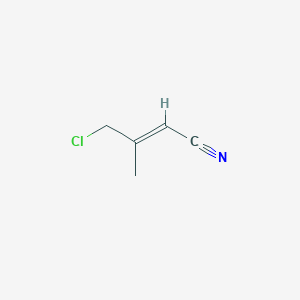
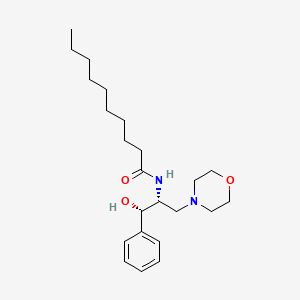
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
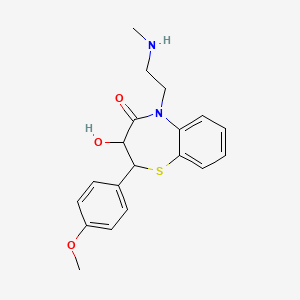

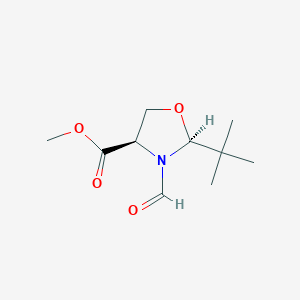
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
